molecular formula C16H16ClNO4 B6053938 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide

6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide

Cat. No. B6053938
M. Wt: 321.75 g/mol
InChI Key: COKYVJRWFPJIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide, also known as CAF-01, is a synthetic compound that has gained attention in the scientific community due to its potential as an adjuvant in vaccines. Adjuvants are substances that are added to vaccines to enhance the immune response and increase the efficacy of the vaccine. CAF-01 has shown promising results in preclinical studies as an adjuvant for tuberculosis and other infectious diseases.

Mechanism of Action

6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide works by activating the immune system through the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor on immune cells that recognizes bacterial components and activates the immune response. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide activates TLR4 and triggers the release of cytokines, which are signaling molecules that stimulate the immune response.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has been shown to stimulate the production of antibodies and activate T cells, which are important components of the immune system. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide also enhances the production of cytokines, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has several advantages as an adjuvant in vaccines. It has been shown to enhance the immune response and increase the efficacy of vaccines. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is also stable and can be easily synthesized. However, there are some limitations to the use of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in vaccines. It has been shown to cause local inflammation at the injection site in some cases, and more research is needed to determine the optimal dosage and administration method.

Future Directions

There are several future directions for research on 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide. One area of interest is the use of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide as an adjuvant in cancer immunotherapy. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has shown promising results in preclinical studies as a potential adjuvant in cancer vaccines. Another area of interest is the optimization of the dosage and administration method of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in vaccines. More research is needed to determine the optimal dosage and administration method to minimize side effects and maximize efficacy. Additionally, more research is needed to determine the safety and efficacy of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in human clinical trials.

Synthesis Methods

6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is synthesized by reacting 6-chloro-2-hydroxychromone with N-[1-(tetrahydro-2-furanyl)ethyl]amine in the presence of triethylamine and acetic anhydride. The resulting compound is then acylated with 3,3-dimethylacrylic anhydride to form 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide.

Scientific Research Applications

6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has been extensively studied as an adjuvant in vaccines for infectious diseases such as tuberculosis, leprosy, and malaria. Preclinical studies have shown that 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide enhances the immune response and increases the efficacy of vaccines. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has also been studied as a potential adjuvant in cancer immunotherapy.

properties

IUPAC Name

6-chloro-2-oxo-N-[1-(oxolan-2-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-9(13-3-2-6-21-13)18-15(19)12-8-10-7-11(17)4-5-14(10)22-16(12)20/h4-5,7-9,13H,2-3,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKYVJRWFPJIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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